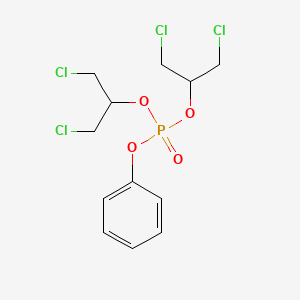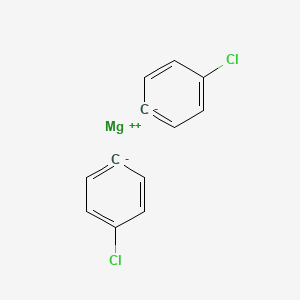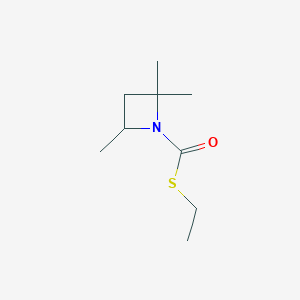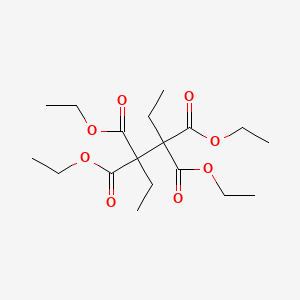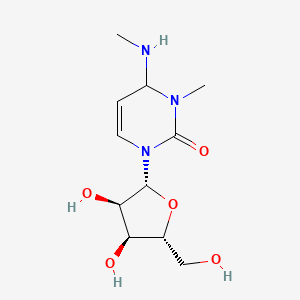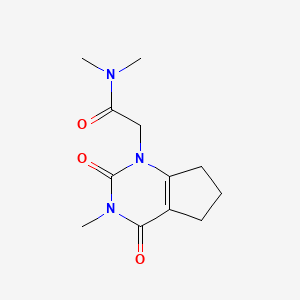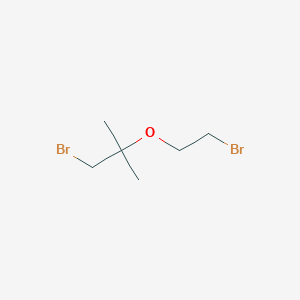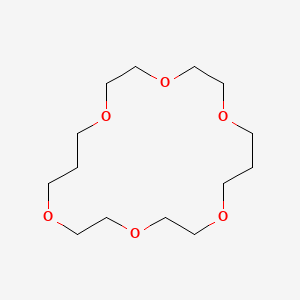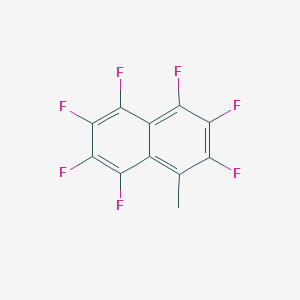![molecular formula C14H26N2OS2 B14649335 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine CAS No. 52345-81-0](/img/structure/B14649335.png)
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine is an organic compound that features a morpholine ring and a piperidine ring, both of which are functionalized with sulfur-containing groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable thiocarbonyl compound, followed by the introduction of the morpholine ring. The reaction conditions often require the use of a base to facilitate the nucleophilic attack on the thiocarbonyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the sulfur-containing groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism by which 4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The sulfur-containing groups can form covalent bonds with thiol groups in proteins, altering their function and activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Hydroxy-TEMPO: A stable aminoxyl radical used as a catalyst and chemical oxidant.
N,N’-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Used in the synthesis of light stabilizers for polymers.
Uniqueness
4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine is unique due to its combination of a morpholine ring and a piperidine ring with sulfur-containing functional groups. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
52345-81-0 |
|---|---|
Formule moléculaire |
C14H26N2OS2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl) morpholine-4-carbodithioate |
InChI |
InChI=1S/C14H26N2OS2/c1-13(2)6-5-7-14(3,4)16(13)19-12(18)15-8-10-17-11-9-15/h5-11H2,1-4H3 |
Clé InChI |
JVXQNYSNBVPNRA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(N1SC(=S)N2CCOCC2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


